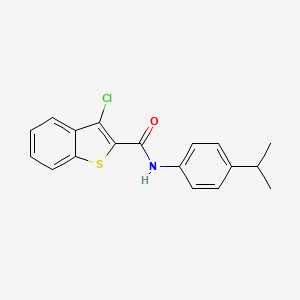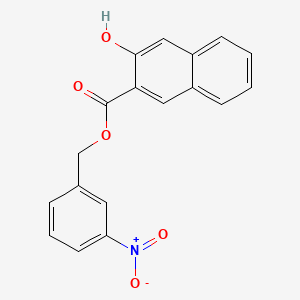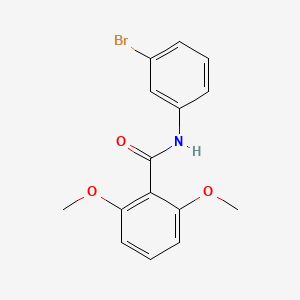
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, which prevents it from binding to acetylated histones and regulating gene expression. This leads to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In addition, it can inhibit the expression of oncogenes and activate tumor suppressor genes. In inflammatory cells, it can suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in lab experiments is its specificity for 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide. This allows for targeted inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide without affecting other proteins or pathways. However, one limitation is that it can be difficult to obtain sufficient quantities of the compound for experiments due to its complex synthesis method.
Orientations Futures
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor. One area of focus is the development of more efficient synthesis methods to increase the availability of the compound for research. Additionally, further studies are needed to explore the potential therapeutic applications of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in other diseases beyond cancer and inflammation. Finally, the development of more potent and selective 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitors could lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-isopropylaniline with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been studied for its potential therapeutic applications in cancer treatment, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide), which is a transcriptional regulator that plays a crucial role in the development and progression of cancer. Inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide can lead to the suppression of tumor growth and metastasis, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
3-chloro-N-(4-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-9-13(10-8-12)20-18(21)17-16(19)14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUSEAVAPQLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)


![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
